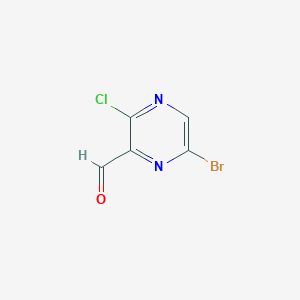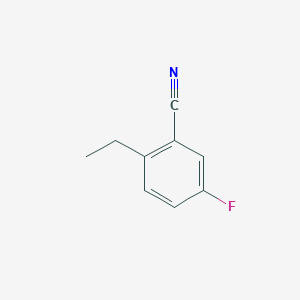
4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine core substituted with dibromophenyl, dimethylfluorenyl, and phenyl groups, contributing to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as benzaldehyde derivatives with urea or guanidine under acidic or basic conditions.
Substitution Reactions:
Final Assembly: The phenyl group is typically introduced through Friedel-Crafts alkylation or acylation reactions, utilizing Lewis acids like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine sites, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various cellular responses. The exact pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine
- 9-[7-(3,5-Dibromophenyl)-9,9-dimethyl-9H-fluoren-2-yl]-9H-carbazole
Uniqueness
This compound stands out due to its unique combination of substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity profiles.
Propriétés
Formule moléculaire |
C31H22Br2N2 |
|---|---|
Poids moléculaire |
582.3 g/mol |
Nom IUPAC |
4-(3,5-dibromophenyl)-6-(9,9-dimethylfluoren-2-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C31H22Br2N2/c1-31(2)26-11-7-6-10-24(26)25-13-12-20(16-27(25)31)28-18-29(21-14-22(32)17-23(33)15-21)35-30(34-28)19-8-4-3-5-9-19/h3-18H,1-2H3 |
Clé InChI |
KBHLXSOZNMYOKM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=NC(=N4)C5=CC=CC=C5)C6=CC(=CC(=C6)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


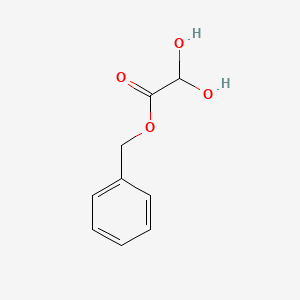

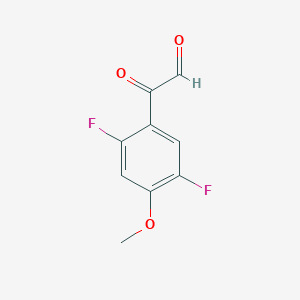
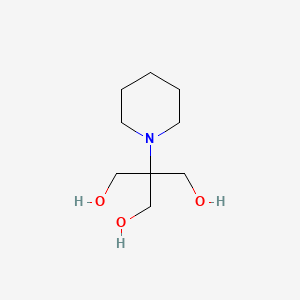
![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one](/img/structure/B13124308.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
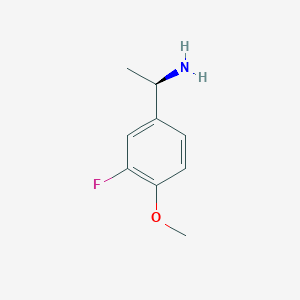
![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)

